molecular formula C14H21NO B1582525 Benzamide, 4-methyl-N,N-bis(1-methylethyl)- CAS No. 6937-52-6

Benzamide, 4-methyl-N,N-bis(1-methylethyl)-

Cat. No. B1582525
CAS RN: 6937-52-6
M. Wt: 219.32 g/mol
InChI Key: QVMNBKJQKYNCHD-UHFFFAOYSA-N
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Description

“Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” is a chemical compound with the CAS Number 6937-52-6 . It has a molecular formula of C14H21NO and a molecular weight of 219.32300 .


Synthesis Analysis

The synthesis of “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” involves several precursors including p-toluoyl chloride, diisopropylamine, methyl p-toluate, 4-Methylbenzoic acid, and Lithium diisopropylamide . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” consists of 14 carbon atoms, 21 hydrogen atoms, and 1 oxygen atom . The exact mass is 219.16200 .


Physical And Chemical Properties Analysis

“Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” has a density of 0.962g/cm3, a boiling point of 336.8ºC at 760mmHg, and a flash point of 145.3ºC . The melting point was not available . It has a LogP value of 3.25400, indicating its lipophilicity .

Scientific Research Applications

Antiarrhythmic Activity

Research has demonstrated the synthesis and evaluation of benzamides, including derivatives similar to "Benzamide, 4-methyl-N,N-bis(1-methylethyl)-", for their potential antiarrhythmic properties. One notable compound from these studies is flecainide acetate, which showed promising results in animal models and was selected for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

Material Science: Hyperbranched Aromatic Polyamides

The application of benzamide derivatives in the development of hyperbranched aromatic polyamides has been explored. These polyamides exhibit desirable properties such as solubility in common organic solvents and high molecular weights, indicating their potential use in advanced material applications (Yang, Jikei, & Kakimoto, 1999).

Organo-Soluble Aromatic Polyamides

Studies have focused on synthesizing new polyamides by direct polycondensation of various semifluorinated aromatic diamines with specific acids. These polyamides are notable for their organo-solubility, thermal stability, and mechanical properties, which make them suitable for high-performance applications (Bera et al., 2012).

Catalysis

In catalysis, benzamide derivatives have been utilized to develop rigid P-chiral phosphine ligands. These ligands, when used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, have shown excellent enantioselectivities and high catalytic activities. This application demonstrates the versatility of benzamide derivatives in facilitating efficient and selective chemical transformations (Imamoto et al., 2012).

Epoxy Resin Curing Agents

Another significant application is in the synthesis of novel epoxy-based polyamide curing agents. These agents have been developed for use with different types of epoxy resins, demonstrating the adaptability of benzamide derivatives in enhancing the properties of epoxy materials (Baraiya et al., 1998).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” was not available in the search results . Therefore, specific safety and hazard information could not be provided.

properties

IUPAC Name

4-methyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-12(5)7-9-13/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMNBKJQKYNCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219454
Record name Benzamide, 4-methyl-N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-methyl-N,N-bis(1-methylethyl)-

CAS RN

6937-52-6
Record name Benzamide, 4-methyl-N,N-bis(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-methyl-N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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